2-Butylbutanedioic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Butylbutanedioic acid can be synthesized through several methods. One common approach involves the alkylation of succinic acid derivatives. For instance, the reaction of succinic anhydride with butylmagnesium bromide, followed by hydrolysis, yields this compound. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic hydrogenation of maleic anhydride in the presence of butyl alcohol. This process involves high pressure and temperature conditions, along with the use of a suitable catalyst, such as palladium on carbon.
Chemical Reactions Analysis
Types of Reactions: 2-Butylbutanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butylmalonic acid.
Reduction: Reduction of this compound can yield butylsuccinic acid.
Substitution: The carboxyl groups can undergo esterification to form esters, such as butyl butylsuccinate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Esterification: This reaction typically involves alcohols (e.g., methanol, ethanol) and an acid catalyst like sulfuric acid (H2SO4).
Major Products:
Oxidation: Butylmalonic acid.
Reduction: Butylsuccinic acid.
Esterification: Butyl butylsuccinate.
Scientific Research Applications
2-Butylbutanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and resins due to its dicarboxylic nature.
Mechanism of Action
The mechanism of action of 2-butylbutanedioic acid involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Succinic acid (C4H6O4): A simpler dicarboxylic acid without the butyl group.
Glutaric acid (C5H8O4): Contains an additional methylene group compared to succinic acid.
Adipic acid (C6H10O4): Has two additional methylene groups compared to succinic acid.
Properties
IUPAC Name |
2-butylbutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-2-3-4-6(8(11)12)5-7(9)10/h6H,2-5H2,1H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPLHDNLGYOSPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388742 | |
Record name | n-butylsuccinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1457-39-2 | |
Record name | n-butylsuccinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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